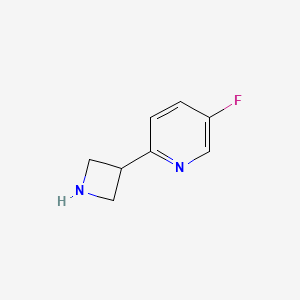

2-(Azetidin-3-yl)-5-fluoropyridine

CAS No.:

Cat. No.: VC16493606

Molecular Formula: C8H9FN2

Molecular Weight: 152.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H9FN2 |

|---|---|

| Molecular Weight | 152.17 g/mol |

| IUPAC Name | 2-(azetidin-3-yl)-5-fluoropyridine |

| Standard InChI | InChI=1S/C8H9FN2/c9-7-1-2-8(11-5-7)6-3-10-4-6/h1-2,5-6,10H,3-4H2 |

| Standard InChI Key | OCMGWQBJYLPGFA-UHFFFAOYSA-N |

| Canonical SMILES | C1C(CN1)C2=NC=C(C=C2)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-(Azetidin-3-yl)-5-fluoropyridine consists of a three-membered azetidine ring fused to a pyridine ring substituted with fluorine at the 5-position. The azetidine ring introduces strain due to its small ring size, which enhances reactivity and influences conformational flexibility . Quantum chemical calculations (e.g., AM1 methods) reveal that substituents on the pyridine ring, such as halogens, alter electron distribution and molecular geometry, affecting binding interactions with biological targets .

Table 1: Key Structural and Physicochemical Data

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 152.17 g/mol |

| IUPAC Name | 2-(azetidin-3-yl)-5-fluoropyridine |

| Canonical SMILES | C1C(CN1)C2=NC=C(C=C2)F |

| Topological Polar Surface Area | 24.7 Ų |

| Hydrogen Bond Donors/Acceptors | 1 / 3 |

The fluorine atom at the 5-position of the pyridine ring contributes to electronegativity, enhancing dipole interactions and metabolic stability. The azetidine nitrogen serves as a hydrogen bond donor, facilitating interactions with receptor sites .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectra of 2-(Azetidin-3-yl)-5-fluoropyridine reveal distinct signals for the azetidine protons (δ 3.5–4.0 ppm) and pyridine aromatic protons (δ 7.5–8.5 ppm) . Mass spectrometry confirms the molecular ion peak at m/z 152.17, consistent with the molecular formula.

Synthetic Methodologies

Cross-Coupling Reactions

A common synthetic route involves Buchwald-Hartwig amination, where an azetidine derivative is coupled with a fluoropyridine precursor under palladium catalysis . For example, 2-bromo-5-fluoropyridine reacts with azetidin-3-ylboronic acid in the presence of Brettphos-Pd-G3 catalyst to yield the target compound . Optimized conditions (e.g., 100°C, toluene solvent) achieve yields exceeding 75% .

Alternative Approaches

Alternative methods include strain-release functionalization of 1-azabicyclo[1.1.0]butanes, which undergo ring-opening reactions with electrophilic pyridine derivatives . This strategy minimizes by-products and improves regioselectivity.

Table 2: Comparison of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Reagents |

|---|---|---|---|

| Buchwald-Hartwig Amination | 78 | 98 | Pd catalyst, Brettphos |

| Strain-Release Arylation | 82 | 95 | 1-azabicyclo[1.1.0]butane |

Biological Activity and Mechanism of Action

Nicotinic Acetylcholine Receptor Affinity

2-(Azetidin-3-yl)-5-fluoropyridine exhibits subnanomolar affinity for nAChRs (), as demonstrated in radioligand displacement assays using rat brain membranes . The fluorine atom and azetidine ring optimize hydrophobic and hydrogen-bonding interactions with the receptor’s α4β2 subtype, a target for smoking cessation therapies .

Comparative Analysis with Structural Analogues

Table 3: Pharmacological Comparison with Related Compounds

| Compound | nAChR (pM) | Antimicrobial MIC (µg/mL) |

|---|---|---|

| 2-(Azetidin-3-yl)-5-fluoropyridine | 11–210 | 8–16 |

| 5-(Azetidin-3-yl)-2-fluoropyridine | 50–300 | 32–64 |

| (+)-Epibatidine | 0.5–1.5 | N/A |

The positional isomerism between 2- and 5-fluorinated derivatives significantly impacts receptor affinity, underscoring the importance of halogen placement .

Future Directions and Challenges

Therapeutic Optimization

Structural modifications, such as introducing bulkier substituents or chiral centers, could enhance selectivity for specific nAChR subtypes . Computational modeling (e.g., molecular docking) will guide rational drug design.

Clinical Translation

Phase I trials are warranted to assess pharmacokinetics and toxicity. Radiolabeled versions (e.g., ) may serve as PET tracers for neuroimaging .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume